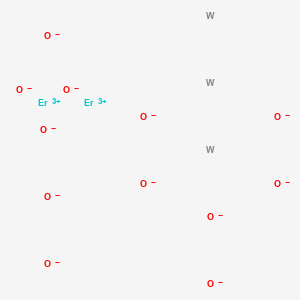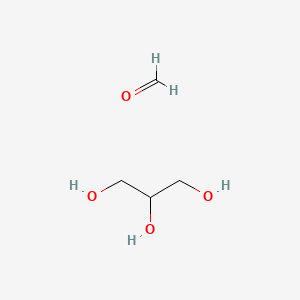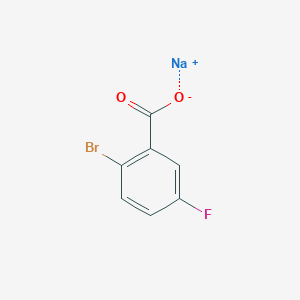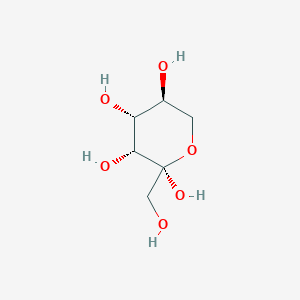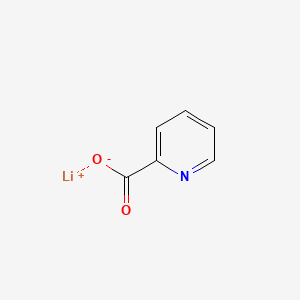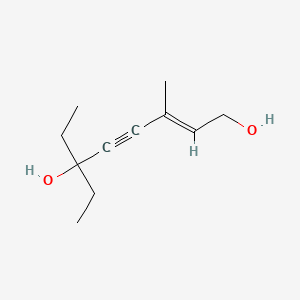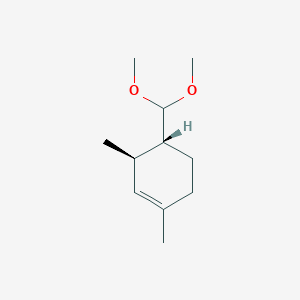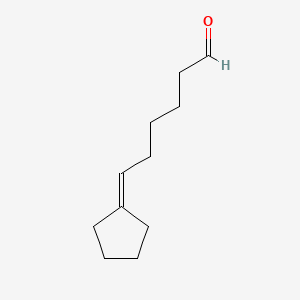
Hexanal, 6-cyclopentylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanal, 6-cyclopentylidene- is an organic compound with the molecular formula C${12}$H${18}$O. It is a colorless liquid that is commonly used in the fragrance industry due to its pleasant odor. This compound is also known for its role as a flavoring agent and its applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanal, 6-cyclopentylidene- can be synthesized through several methods. One common method involves the hydroperoxide lyase-catalyzed cleavage of fatty acid hydroperoxides. This enzymatic process is efficient and environmentally friendly, making it suitable for large-scale production . Another method involves the oxidation of hexanol or the hydrolysis of hexyl cyanide .
Industrial Production Methods
In industrial settings, hexanal, 6-cyclopentylidene- is often produced using continuous synthesis methods. For example, the use of immobilized hydroperoxide lyase in a packed-bed reactor has been shown to be effective for the large-scale production of this compound . This method offers high productivity and stability, making it a preferred choice for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanal, 6-cyclopentylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexanoic acid.
Reduction: Reduction of hexanal, 6-cyclopentylidene- can yield hexanol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanal, 6-cyclopentylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for gas chromatography.
Biology: This compound is studied for its role in lipid oxidation and its effects on cell membranes.
Mécanisme D'action
Hexanal, 6-cyclopentylidene- exerts its effects through several mechanisms:
Disruption of Cell Membrane Synthesis: It interferes with the synthesis of cell membranes, leading to increased membrane permeability.
Mitochondrial Dysfunction: This compound disrupts mitochondrial function, leading to the production of reactive oxygen species and the induction of apoptosis.
Gene Expression: Hexanal affects the expression of key genes involved in cell growth and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanal: A simpler aldehyde with similar applications in the fragrance and flavor industries.
Hexenal: Another aldehyde with a similar structure but different odor and flavor properties.
Nonanal: A longer-chain aldehyde with similar uses in the fragrance industry.
Uniqueness
Hexanal, 6-cyclopentylidene- is unique due to its cyclopentylidene group, which imparts distinct chemical and physical properties. This structural feature makes it more stable and less prone to oxidation compared to other aldehydes, enhancing its utility in various applications.
Propriétés
Numéro CAS |
111998-18-6 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
6-cyclopentylidenehexanal |
InChI |
InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h7,10H,1-6,8-9H2 |
Clé InChI |
LTHVROVSDHPSKI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CCCCCC=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


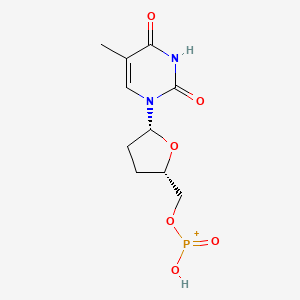
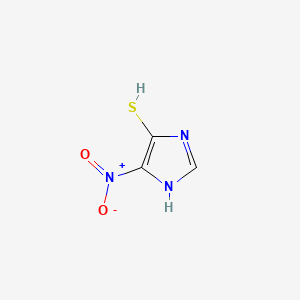
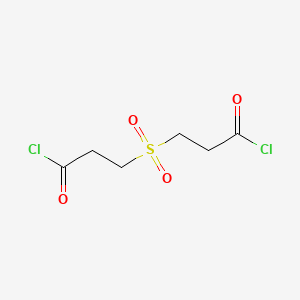
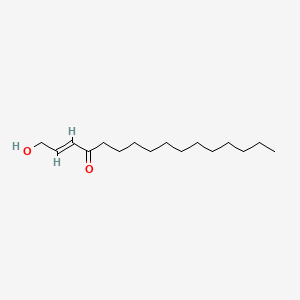
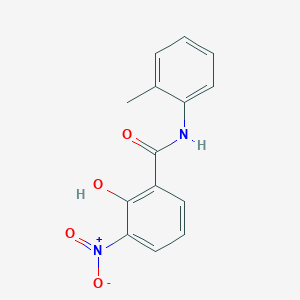
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
